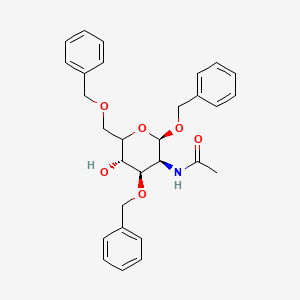

Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including deacetalation, methylation, selective benzoylation, p-toluenesulfonylation, and glycosylation processes. For instance, benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside was obtained through a series of reactions starting from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, followed by methylation, deacetalation, and glycosylation steps to produce disaccharide derivatives (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

Structural analyses, such as 13C-n.m.r. spectroscopy, are essential for establishing the compound's configuration and understanding its molecular conformation. This analytical technique was employed to confirm the structure of synthesized disaccharide derivatives (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including selective cleavage of glycosidic linkages, which is critical for synthesizing and manipulating carbohydrate-based structures. For example, selective cleavage of glycosidic linkages in compounds containing 2-amino-2-deoxyhexose residues was demonstrated using a model bioside, highlighting the methodology for selective manipulation of such molecules (Dmitrieve, Knirel, & Kochetkov, 1973).

Physical Properties Analysis

The physical properties, such as crystallinity and solubility, are crucial for understanding the compound's behavior under different conditions. While specific information on Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside was not directly found, related compounds have been characterized to determine their physical properties and behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside, including its reactivity with different chemical groups and under various conditions, are essential for its application in synthesis and biological studies. Studies on related compounds provide insights into the reactivity of the acetamido group, the stability of the glycosidic bond, and the potential for further functionalization (Dmitrieve, Knirel, & Kochetkov, 1973).

科学的研究の応用

Synthesis of Complex Glycostructures

Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside is instrumental in synthesizing complex carbohydrates and glycoconjugates. Its derivatives are used as intermediates in the formation of structures that are part of or resemble cell surface oligosaccharides, important for understanding cell-cell interactions, pathogen-host recognition, and immune responses (Parquet & Sinaÿ, 1971); (Warren & Jeanloz, 1977).

Preparation of Disaccharide Derivatives

This compound facilitates the synthesis of disaccharides and trisaccharides, crucial for developing blood group antigens and understanding molecular recognition processes. Such synthetic strategies are vital for producing biomimetic materials for medical research and therapeutic applications (Rana, Vig, & Matta, 1982).

Role in Glycosylation Processes

The compound is used in glycosylation reactions to produce glycosides, glycopeptides, and other glycoconjugates, which are essential for studying biological processes and developing therapeutic agents. These synthetic pathways allow for the precise control of glycosidic linkage formation, leading to the production of substances with specific biological activities (Hasegawa, Kawai, Kasugai, & Kiso, 1978).

Contributions to Biochemical Research

The versatility of Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside in synthesizing various glycoforms makes it a valuable tool in biochemical research. By enabling the creation of molecules that mimic natural structures, researchers can probe the mechanisms of diseases, explore drug-receptor interactions, and develop novel therapeutics (Matta, Vig, & Abbas, 1984).

特性

IUPAC Name |

N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25?,26-,27+,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMIDJUZUBPQHV-YOJZQMTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676216 |

Source

|

| Record name | Benzyl (5xi)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-beta-D-glucopyranoside | |

CAS RN |

62867-63-4 |

Source

|

| Record name | Benzyl (5xi)-2-acetamido-3,6-di-O-benzyl-2-deoxy-beta-D-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)